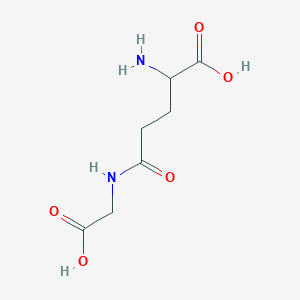

γ-谷氨酰甘氨酸

科学研究应用

H-γ-D-Glu-Gly-OH 有多种科学研究应用,包括:

化学: 它用作肽合成和反应研究中的模型化合物。

生物学: 该化合物因其在调节 AMPA 受体活性方面的作用而被研究,这对理解突触传递和神经生理学至关重要.

医学: 关于 H-γ-D-Glu-Gly-OH 的研究有助于开发靶向 AMPA 受体的治疗剂,这些受体与各种神经疾病有关.

作用机制

H-γ-D-Glu-Gly-OH 通过竞争性结合 AMPA 受体发挥其作用,从而抑制谷氨酸的作用,谷氨酸是中枢神经系统中的主要兴奋性神经递质。 这种抑制会减少兴奋性突触传递,这可能根据情况产生各种生理效应 .

生化分析

Biochemical Properties

Gamma-Glutamylglycine is known to interact with enzymes such as gamma-glutamyl transpeptidases (γ-GTs), which belong to the N-terminal nucleophile hydrolase superfamily . These enzymes cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .

Cellular Effects

Gamma-Glutamylglycine is known to have physiological or cell-signaling effects . It plays a role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione, hence it is a critical molecule in maintaining cellular redox homeostasis .

Molecular Mechanism

The molecular mechanism of gamma-Glutamylglycine involves its interaction with gamma-glutamyl transpeptidases (γ-GTs). These enzymes cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .

Metabolic Pathways

Gamma-Glutamylglycine is involved in the gamma-glutamyl cycle, a metabolic pathway that regulates the cellular levels of the antioxidant molecule glutathione .

准备方法

合成路线和反应条件

H-γ-D-Glu-Gly-OH的合成通常涉及D-谷氨酸与甘氨酸的偶联。这可以通过标准的肽合成技术实现,例如固相肽合成 (SPPS) 或溶液相合成。 反应条件通常涉及使用偶联试剂,例如碳二亚胺 (例如 DCC 或 EDC) 和活化剂,例如 HOBt 或 HOAt,以促进肽键的形成 .

工业生产方法

H-γ-D-Glu-Gly-OH的工业生产可能涉及使用自动化肽合成仪进行大规模肽合成。这些机器可以有效地通过将氨基酸顺序添加到不断增长的肽链中来生产肽。 该过程针对高产率和高纯度进行了优化,通常涉及纯化步骤,例如高效液相色谱 (HPLC) 以分离所需的产物 .

化学反应分析

反应类型

H-γ-D-Glu-Gly-OH可以发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。

还原: 还原反应可以将氧化形式还原回其还原状态。

常见试剂和条件

这些反应中使用的常见试剂包括氧化剂,如过氧化氢或高锰酸钾用于氧化,以及还原剂,如硼氢化钠用于还原。 取代反应可能涉及亲核试剂或亲电试剂,具体取决于所需的转化 .

形成的主要产物

这些反应形成的主要产物取决于所用条件和试剂的具体情况。例如,氧化可能会产生氧化衍生物,而还原可以再生原始化合物。 取代反应可以产生各种取代衍生物 .

相似化合物的比较

类似化合物

γ-L-谷氨酰甘氨酸: 结构类似,但谷氨酸残基的立体化学不同。

γ-谷氨酰半胱氨酸: 包含半胱氨酸而不是甘氨酸,导致不同的生物活性.

独特性

H-γ-D-Glu-Gly-OH 由于其特定的立体化学及其作为 AMPA 受体的竞争性拮抗剂的作用而具有独特性。 这使其有别于其他 γ-谷氨酰肽,这些肽可能具有不同的生物靶点和活性 .

属性

IUPAC Name |

2-amino-5-(carboxymethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIJGUBIMXQCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1948-29-4 | |

| Record name | gamma-Glutamylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-L-.gamma.-glutamyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone:

ANone: The provided research doesn't directly address the material compatibility or stability of γ-Glutamylglycine under various conditions. Further research is needed to evaluate its suitability for specific applications and its behavior in different environments.

A: The provided research primarily focuses on γ-Glutamylglycine as a metabolite and product of enzymatic reactions, particularly within the gamma-glutamyl cycle. [] There isn't sufficient evidence to suggest inherent catalytic properties or direct applications of γ-Glutamylglycine itself based on these studies.

A: The provided research primarily focuses on γ-Glutamylglycine's role as a naturally occurring dipeptide within metabolic pathways. [] There isn't sufficient information to establish a comprehensive SAR profile or analyze the impact of structural modifications on its activity.

ANone: The research papers provided don't specifically address stability and formulation strategies for γ-Glutamylglycine. Further research is needed to understand its stability profile and develop suitable formulations if required for specific applications.

ANone: The research provided doesn't offer specific insights into the PK/PD profile or in vivo activity of γ-Glutamylglycine. Further investigation is necessary to elucidate its absorption, distribution, metabolism, excretion, and potential therapeutic effects.

ANone: The provided research doesn't describe studies directly investigating the therapeutic efficacy of γ-Glutamylglycine in cellular or animal models. Further research is necessary to assess its potential therapeutic benefits.

ANone: The available research doesn't provide insights into resistance mechanisms related to γ-Glutamylglycine. Further investigations are needed to assess potential resistance development and cross-resistance patterns if it were to be considered as a therapeutic agent.

ANone: The provided research doesn't present specific toxicological data for γ-Glutamylglycine. While it's a naturally occurring metabolite, comprehensive toxicological studies are essential to evaluate its safety profile, potential adverse effects, and long-term consequences.

ANone: The provided research focuses on the endogenous role of γ-Glutamylglycine and doesn't explore targeted drug delivery approaches. Further investigations are needed to assess its potential as a therapeutic agent and develop efficient delivery methods.

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry, is commonly employed for the analysis of dipeptides like γ-Glutamylglycine. [, ] These techniques offer high sensitivity and selectivity, enabling researchers to identify and quantify these compounds in complex biological matrices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)

![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)

![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)